
Pcsk9-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pcsk9-IN-13 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a serine protease enzyme that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps in reducing the degradation of LDLR, thereby increasing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This makes this compound a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing the reaction conditions, using industrial-grade reagents, and employing advanced purification techniques such as chromatography and crystallization. The production process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
化学反应分析
Types of Reactions
Pcsk9-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
科学研究应用
Pcsk9-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases. It is also being explored for its potential in cancer treatment due to its role in regulating cholesterol metabolism in cancer cells.
Industry: Used in the development of new drugs targeting PCSK9 and related pathways.
作用机制
Pcsk9-IN-13 exerts its effects by binding to PCSK9 and preventing its interaction with LDLR. This inhibition leads to an increase in the number of LDLR on the surface of liver cells, enhancing the clearance of LDL-C from the bloodstream. The molecular targets of this compound include the active site of PCSK9, where it forms a stable complex, preventing PCSK9 from binding to LDLR. The pathways involved in this mechanism include the regulation of cholesterol homeostasis and lipid metabolism .
相似化合物的比较
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces the production of PCSK9.
Uniqueness of Pcsk9-IN-13
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab bind to PCSK9 and prevent its interaction with LDLR, this compound is a small molecule inhibitor that directly targets the active site of PCSK9. This allows for different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
属性
分子式 |
C30H33N5O2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C30H33N5O2/c1-21-10-11-24(15-29(21)37-28-8-4-3-5-9-28)30(36)33-26-13-23(18-34-12-6-7-25(31)19-34)14-27(16-26)35-17-22(2)32-20-35/h3-5,8-11,13-17,20,25H,6-7,12,18-19,31H2,1-2H3,(H,33,36)/t25-/m0/s1 |
InChI 键 |
SUNSLACFIOGRFF-VWLOTQADSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCC[C@@H](C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCCC(C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


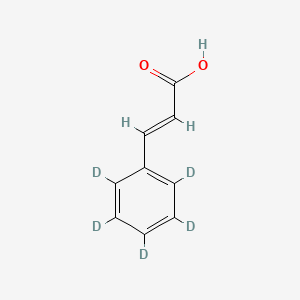



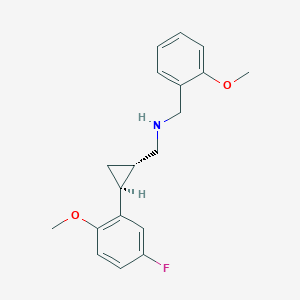
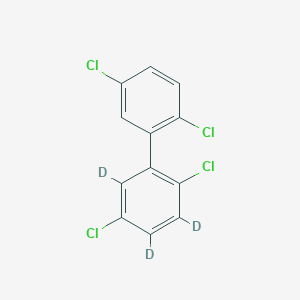
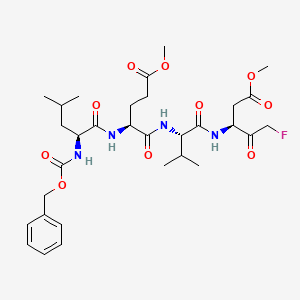
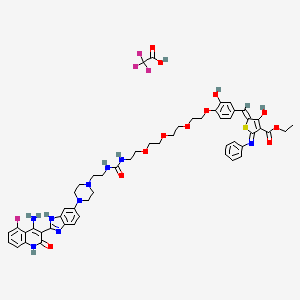
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

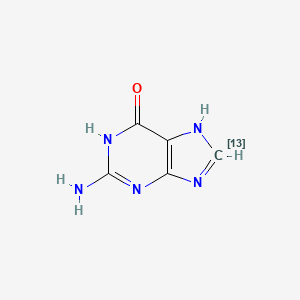
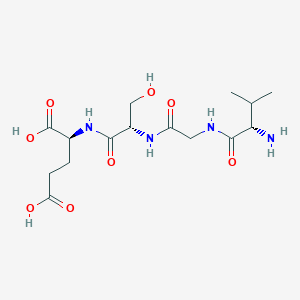
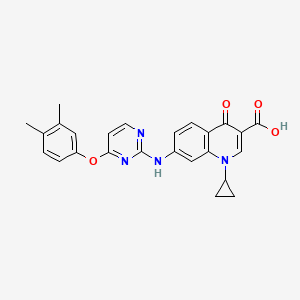
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
